Intermediate Enables Potent Antitubercular Derivatives with Superior Activity to Ethambutol
1-(3,4-Difluorobenzyl)piperazine serves as the essential building block for synthesizing advanced intermediate 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride, which upon coupling with carboxylic acid chlorides or isocyanates yields potent antitubercular agents. Six final analogues derived from this scaffold demonstrated greater potency against M. tuberculosis H37Rv compared to the clinical standard Ethambutol [1]. This differentiation is intrinsic to the 3,4-difluorobenzyl substitution; analogs lacking this specific substitution pattern are not documented to yield derivatives with comparable activity in this MurB-targeting chemotype [1].
| Evidence Dimension | Antimycobacterial potency (relative to clinical drug) |
|---|---|
| Target Compound Data | Six derivatives synthesized from target compound intermediate exhibited promising activity; a set possessed greater potencies than Ethambutol |
| Comparator Or Baseline | Ethambutol (first-line antitubercular clinical drug) |
| Quantified Difference | Greater potency (exact fold change not specified in abstract; full data in article body) |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv strain |
Why This Matters
Procurement of this specific building block enables access to a privileged chemotype for antitubercular drug discovery with demonstrated superiority to a clinical benchmark, a differentiation not available from other piperazine intermediates.
- [1] Konduri S, Prashanth J, Krishna VS, Sriram D, Behera JN, Siegel D, Rao KP. Design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2020;30(22):127512. PMID: 32871269. View Source
